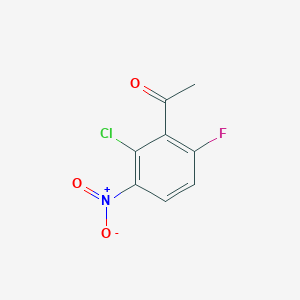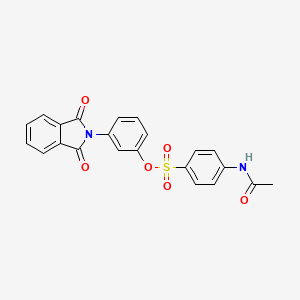![molecular formula C14H18ClN3OS B15150393 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
科学研究应用
2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound acts as an ionophore, disrupting the proton gradient across biological membranes, which affects the function of ATP synthase and other membrane-bound enzymes . This disruption leads to changes in cellular energy metabolism and can induce apoptosis in certain cell types.
相似化合物的比较
Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A well-known uncoupler of oxidative phosphorylation, similar in structure and function to 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another uncoupler of oxidative phosphorylation, used in studies of mitochondrial function.
Uniqueness
This compound is unique due to its specific structural features and the presence of the cyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
属性
分子式 |
C14H18ClN3OS |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
1-[(3-chlorobenzoyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C14H18ClN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)(H2,16,18,20) |
InChI 键 |
FMDLIAQYHXRGEC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15150327.png)
![5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15150334.png)

![2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B15150340.png)

![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl benzoate](/img/structure/B15150360.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)

![1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150402.png)

